molecular formula C20H28O4 B1233332 Dehydroandrographolide CAS No. 1032910-41-0

Dehydroandrographolide

Cat. No.: B1233332
CAS No.: 1032910-41-0
M. Wt: 332.4 g/mol
InChI Key: YIIRVUDGRKEWBV-FZOOCBFYSA-N
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Description

Dehydroandrographolide is a diterpene lactone and a primary bioactive ingredient isolated from the medicinal herb Andrographis paniculata . It is recognized as one of the key quality control markers for the herb in the Chinese Pharmacopoeia, underscoring its significance . This compound is of considerable interest in biomedical research due to its diverse pharmacological activities, which include potent anti-inflammatory, antitumor, antiviral, and hepatoprotective effects . Its mechanism of action is multi-targeted, often involving the regulation of critical signaling pathways. Research indicates that this compound reduces oxidative stress and inhibits inflammatory responses by inactivating inducible nitric oxide synthase (iNOS) and modulating key pathways such as NF-κB and Akt/Nrf2 . In studies on acute lung injury, it has been shown to attenuate NLRP3 inflammasome-mediated pyroptosis . In oncology research, this compound demonstrates promising anticancer activity by inhibiting proliferation and metastasis in various cancer models, including oral, gastric, and colon cancers . Its mechanisms include inducing autophagy, suppressing matrix metalloproteinase (MMP) expression, and promoting apoptosis in cancer cells . Furthermore, its derivatives, such as this compound Succinate (DAS) injection, are already used clinically in some regions for treating viral pneumonia and upper respiratory tract infections, highlighting its translational potential . This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1032910-41-0

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one

InChI

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16+,17-,19+,20+/m1/s1

InChI Key

YIIRVUDGRKEWBV-FZOOCBFYSA-N

SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O

Synonyms

dehydroandrographolide

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The pyridine-mediated method, detailed in patent CN101245056A, involves reacting andrographolide with succinic anhydride in pyridine at elevated temperatures (95–120°C). The reaction proceeds via nucleophilic acyl substitution, where pyridine acts as both a solvent and a base, neutralizing the acidic byproducts. A typical protocol uses a 1:1.5–3 (w/v) ratio of andrographolide to pyridine, with succinic anhydride added in equimolar amounts. Refluxing for 1–8 hours yields this compound disuccinate, which is crystallized by adding 4–6 volumes of water. The crude product is washed extensively to remove pyridine residues, achieving a final purity >98% and yields exceeding 90%.

Advantages and Limitations

While this method offers high yields and simplicity, its reliance on pyridine—a toxic and volatile solvent—poses environmental and safety challenges. Residual pyridine in the final product necessitates rigorous washing, increasing water consumption and processing time.

Non-Pyridine Solvent Methods

Catalysts and Reaction Optimization

Patent CN102617527A introduces a safer alternative using non-pyridine solvents such as butanone, acetonitrile, or ethyl acetate. The reaction employs catalysts like sodium sulfite and N,N-diisopropylethylamine (DIPEA) to facilitate dehydration and esterification. For instance, a 100L reactor charged with 10 kg andrographolide, 5 kg succinic anhydride, and 50L butanone achieves 98% conversion after 5 hours at 50–60°C. Catalytic ratios (andrographolide:catalyst = 1:10–1:1 w/w) are critical for minimizing side reactions. Post-reaction, the mixture is quenched in water, filtered, and washed to isolate this compound disuccinate.

Industrial Scalability

This method’s scalability is demonstrated through multi-kilogram batches. In Example 1 of CN102617527A, 5.3 kg of this compound disuccinate is purified via sequential ethanol/water crystallizations, yielding 4.5 kg of potassium this compound succinate. The use of low-toxicity solvents and catalysts reduces occupational hazards, aligning with green chemistry principles.

Purification and Crystallization Techniques

Purification involves dissolving the crude product in ethanol or methanol (1:1–2 v/v) and reacting with potassium or sodium hydroxides to form salts. For example, treating this compound disuccinate with 0.56 kg potassium hydroxide in ethanol yields 4.5 kg of the potassium salt. Crystallization is induced by adding 10 volumes of ethanol or acetone, followed by vacuum drying at 50°C (<2.67 kPa). This step ensures >99% purity, as validated by HPLC.

Quality Control and Analytical Methods

The Chinese Pharmacopoeia mandates HPLC for quantifying this compound, requiring a minimum content of 0.8% in raw extracts. A recent ultra-rapid LC-MS method achieves analytical times <1 minute, using a Poroshell 120 EC-C18 column and 0.5 mmol/L ammonium acetate/acetonitrile (65:35) mobile phase. This method’s precision (RSD <2.0%) and recovery rates (93.5–97.7%) make it ideal for industrial quality assurance.

Comparative Analysis of Preparation Methods

Parameter Pyridine Method Non-Pyridine Method
Solvent PyridineButanone, acetonitrile
Catalyst NoneSodium sulfite, DIPEA
Reaction Temperature 95–120°C50–60°C
Yield >90%85–95%
Purity >98%>99%
Toxicity Concerns High (pyridine residues)Low (non-toxic solvents)
Industrial Applicability ModerateHigh

The non-pyridine method outperforms traditional approaches in safety and scalability, albeit with marginally lower yields. Its compatibility with spray drying and lyophilization further enhances manufacturing efficiency .

Chemical Reactions Analysis

Types of Reactions: Dehydroandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Pharmacological Properties

Dehydroandrographolide exhibits a wide range of pharmacological activities, including:

  • Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways by reducing pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as mastitis and colitis .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells and inhibit metastasis in various cancers, including gastric and oral cancers .
  • Antibacterial Properties : The compound demonstrates significant antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Neuroprotective Effects : Studies suggest that it may protect against neuroinflammation and oxidative stress, potentially benefiting neurodegenerative conditions .

Clinical Applications

Numerous clinical studies have explored the efficacy of this compound in various health conditions:

No.Disease/ConditionStudy DesignEfficacyReference
1MastitisMouse model studyThis compound significantly reduced inflammation and promoted recovery.
2Oral CancerCell culture studyInduced autophagic cell death in oral cancer cells.
3Gastric CancerNetwork pharmacology studyInhibited metastasis through modulation of signaling pathways.
4Inflammatory DiseasesVarious clinical trialsShowed promise in reducing symptoms in inflammatory bowel diseases.
5Bacterial InfectionsIn vitro studiesExhibited strong antibacterial activity against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

DA belongs to the andrographolide family, which includes derivatives such as andrographolide , deoxyandrographolide , and 3-oxo-dehydroandrographolide . Key structural and functional differences are outlined below:

Structural Differences

Compound Key Structural Features Bioactive Groups
Dehydroandrographolide C-12/C-13 double bond; hydroxyl at C-14 Conjugated diene, lactone
Andrographolide Hydroxyl at C-12; saturated C-12/C-13 bond Epoxide, hydroxyl groups
Deoxyandrographolide Lacks hydroxyl at C-14; saturated C-12/C-13 bond Lactone, methyl groups
3-Oxo-dehydroandrographolide Ketone at C-3; C-12/C-13 double bond Ketone, conjugated diene

Structural Impact :

  • The C-12/C-13 double bond in DA enhances its electrophilicity, facilitating interactions with cellular targets like NF-κB and MMPs .
  • The absence of a hydroxyl group in deoxyandrographolide reduces its polarity, increasing lipid solubility compared to DA .

Pharmacokinetic Properties

Partition Coefficients (log P)
Compound log P (n-octanol/water) pH Dependency
This compound 1.30 (pH 5) Higher solubility at pH >5
Andrographolide 0.59 (pH 6) Optimal at pH 6

DA’s higher log P (1.30 vs.

Metabolic Stability
  • DA undergoes extensive phase I/II metabolism in rats, producing glucuronide and sulfate conjugates .
  • Its succinate derivative (DAS) is formulated as an injection for enhanced stability, with a plasma half-life of 1.2–1.5 hours in humans .
Enzyme Inhibition (UGT2B7)
Compound Inhibition Type Ki (μM) Clinical Relevance
This compound Competitive 6.9 Potential herb-drug interactions
Andrographolide Noncompetitive 5.7 Lower inhibition potency
3-Oxo-dehydroandrographolide Competitive 13.7 Reduced inhibitory effect

DA’s competitive inhibition of UGT2B7 (a key enzyme in drug metabolism) suggests a higher risk of interactions with drugs like zidovudine (AZT) .

Anti-Cancer Activity
  • DA suppresses gastric cancer metastasis by downregulating MMP-9 and VEGF , with IC₅₀ values 30% lower than andrographolide in vitro .
  • Andrographolide derivatives lacking the C-12/C-13 double bond show reduced anti-cancer efficacy, highlighting DA’s structural advantage .
Anti-Inflammatory Effects
  • DA reduces LPS-induced acute lung injury by inactivating iNOS, while deoxyandrographolide exhibits weaker anti-inflammatory activity due to altered hydroxylation .

Analytical and Stability Considerations

Quantification in Herbal Products

Compound Concentration Range in Andrographis Extracts Analytical Method
This compound 0.3991–1.3472% (dry weight) UPLC-MS, HPLC-UV
Andrographolide 0.1122–1.5926% (dry weight) Same methods

DA is often present in higher concentrations than andrographolide in commercial formulations (e.g., Xiaoyan Lidan tablets: 10.81–56.68 mg/g) .

Stability in Formulations

  • DA degrades under high-temperature processing (e.g., tablet manufacturing), with losses up to 20% .
  • Its succinate derivative (DAS) is more stable in injectable forms, with impurities like andrographolide controlled to <1% .

Biological Activity

Dehydroandrographolide (DAG), a bioactive compound derived from Andrographis paniculata, has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on various research findings.

Overview of this compound

This compound is a diterpenoid lactone known for its therapeutic potential, particularly in anti-inflammatory, anti-cancer, and antiviral applications. Its structural characteristics contribute to its biological efficacy, making it a subject of extensive pharmacological studies.

Pharmacological Activities

1. Anti-Inflammatory Effects

DAG has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. In a study on mastitis induced by lipopolysaccharide (LPS), DAG significantly reduced the levels of COX-2, iNOS, IL-6, IL-1β, and TNF-α in mammary tissues, demonstrating its potential as an anti-inflammatory agent .

2. Antiviral Properties

Research indicates that DAG possesses antiviral activity against Hepatitis B Virus (HBV). In vitro studies have reported IC50 values for DAG at 22.58 μM against HBV DNA replication, with significant selectivity indices (SI) indicating low cytotoxicity compared to other derivatives . This suggests that DAG could be a candidate for developing antiviral therapies.

3. Anticancer Activity

DAG has also been investigated for its anticancer properties. It induces autophagy in human oral cancer cells by modulating p53 expression and activating JNK1/2 pathways while inhibiting Akt and p38 . The induction of autophagy is linked to increased cell death in cancer cells, highlighting DAG's potential as an adjunctive treatment in oncology.

The biological activities of DAG are mediated through several mechanisms:

  • Autophagy Induction : DAG promotes autophagy, which is crucial for cellular homeostasis and the elimination of damaged organelles. This was demonstrated in studies where DAG treatment led to increased LC3-II expression, a marker of autophagy .
  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines, DAG helps mitigate inflammatory responses in various tissues, showcasing its therapeutic potential in inflammatory diseases .
  • Antioxidant Activity : DAG exhibits antioxidant properties that contribute to its protective effects against oxidative stress-related damage in cells.

Case Studies and Clinical Implications

A systematic review encompassing 262 studies highlighted the safety profile and adverse drug reactions (ADRs) associated with andrographolide derivatives, including DAG. The review noted that while serious ADRs were rare, they primarily involved gastrointestinal issues and skin reactions . This emphasizes the need for careful monitoring when using these compounds clinically.

Data Summary

Activity IC50 Value (μM) Selectivity Index (SI) Mechanism
Anti-HBV22.588.7Inhibition of HBV DNA replication
Anti-cancerN/AN/AAutophagy induction
Anti-inflammatoryN/AN/ACytokine modulation

Q & A

Q. What analytical methods are recommended for quantifying dehydroandrographolide in plant extracts or formulations?

High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantification. For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C NMR δ = 172.5, 149.4 ppm for key functional groups) and mass spectrometry (ESI-MS: m/z 413.32 [M + Na]⁺) . Ensure calibration standards are validated against reference materials (e.g., CAS RN: 49062-16) to minimize matrix interference .

Q. How can researchers assess the thermal stability of this compound during drug formulation?

Conduct accelerated stability studies under controlled temperature and humidity conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation using HPLC and compare retention times with authentic standards. Studies show that processing techniques (e.g., granulation temperature) significantly impact this compound content, necessitating thermal gravimetric analysis (TGA) for precise stability profiling .

Q. What in vitro models are suitable for preliminary screening of this compound’s antiviral activity?

Use hepatitis B virus (HBV)-transfected HepG2.2.15 cells to evaluate inhibition of HBV DNA replication. Dose-response curves (e.g., 10–100 μM) should include positive controls (e.g., lamivudine) and cytotoxicity assays (MTT or CCK-8). Studies report EC₅₀ values of ~20 μM for this compound derivatives .

Advanced Research Questions

Q. How can contradictory findings on this compound’s pro-inflammatory vs. anti-inflammatory effects be resolved?

Context-dependent effects may arise from dose, cell type, or signaling pathways. For example, low doses (≤10 μM) upregulate β-defensin-1 in pulmonary epithelial cells (anti-inflammatory), while high doses (>50 μM) may activate NF-κB in macrophages. Use RNA-seq or phosphoproteomics to map dose-dependent pathway activation . Validate findings in ex vivo models (e.g., LPS-induced acute lung injury in mice) .

Q. What pharmacokinetic parameters should be prioritized when designing in vivo studies with this compound?

Focus on bioavailability (oral vs. intravenous), plasma half-life (t₁/₂ ~2.5 hours in humans), and tissue distribution. Intravenous studies in healthy volunteers show rapid clearance (CL: 0.45 L/h/kg) and volume of distribution (Vd: 1.2 L/kg), suggesting extensive tissue penetration. Use compartmental modeling to optimize dosing regimens .

Q. How can researchers improve the solubility and bioavailability of this compound for therapeutic use?

Develop succinate or phosphate derivatives to enhance hydrophilicity. For example, this compound succinate exhibits improved aqueous solubility (≥5 mg/mL vs. 0.1 mg/mL for the parent compound) while retaining antiviral activity . Validate bioavailability via Caco-2 cell monolayer assays and in vivo pharmacokinetics .

Q. What experimental strategies mitigate batch-to-batch variability in this compound isolation from Andrographis paniculata?

Standardize extraction protocols using pressurized liquid extraction (PLE) at 60°C with 70% ethanol. Implement quality control via LC-MS/MS to monitor diterpenoid profiles. Studies show batch variability <5% when using authenticated plant material (voucher specimens) and validated SOPs .

Methodological Guidance

Q. How should researchers design dose-escalation studies for this compound derivatives?

Follow a 3+3 design for Phase Ia trials, starting at 1/10th the rodent NOAEL (e.g., 10 mg/kg). Monitor hepatic enzymes (ALT/AST) and renal function (creatinine) in human volunteers. Pharmacokinetic data from Chen et al. (2012) recommend a maximum single dose of 300 mg in adults .

Q. What statistical approaches are optimal for analyzing synergistic effects of this compound in combination therapies?

Use the Chou-Talalay method to calculate combination indices (CI). For example, CI <1 indicates synergy with interferon-α against HBV. Apply mixed-effects models to account for inter-subject variability in clinical data .

Q. How can transcriptomic data be integrated to elucidate this compound’s immunomodulatory mechanisms?

Perform RNA-seq on treated immune cells (e.g., THP-1 macrophages) and analyze differentially expressed genes (DEGs) via KEGG pathway enrichment. Validate key targets (e.g., TLR4, IL-6) using siRNA knockdown or CRISPR-Cas9 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dehydroandrographolide
Reactant of Route 2
Dehydroandrographolide

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